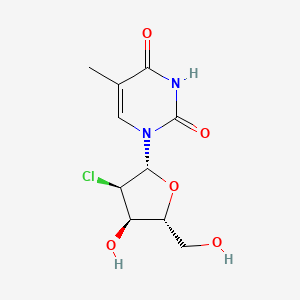

2'-Chlorothymidine

Description

Historical Context and Significance of Nucleoside Analogs in Biochemical Research

The journey into the world of nucleoside analogs began in the mid-20th century, with research intensifying in the 1940s and 1950s. numberanalytics.commdpi.com These synthetic compounds, designed to mimic the structure of natural nucleosides—the fundamental building blocks of DNA and RNA—quickly became indispensable tools in medicinal chemistry and biochemical research. numberanalytics.comnih.gov The initial development of molecules like 5-fluorouracil (B62378) in the 1950s marked a pivotal moment, paving the way for a vast array of analogs with therapeutic potential. numberanalytics.com

Nucleoside analogs exert their effects by being recognized by cellular or viral enzymes and getting incorporated into growing DNA or RNA chains. This incorporation can lead to chain termination or altered function, thereby interfering with replication and other vital cellular processes. numberanalytics.comnih.gov This mechanism of action has made them cornerstones in the treatment of viral infections and cancer. researchgate.net A landmark example is Zidovudine (AZT), the first nucleoside reverse-transcriptase inhibitor (NRTI) approved for the treatment of HIV in 1987. wikipedia.org The success of such compounds spurred further exploration into modifying the sugar moiety, the nucleobase, or the phosphate (B84403) group to create agents with improved efficacy and specificity. numberanalytics.comnih.gov Beyond their clinical use, these analogs are crucial in the laboratory for elucidating the complex mechanisms of DNA synthesis, replication, and repair. nih.govnih.gov

Structural Classification of 2'-Chlorothymidine within Thymidine (B127349) Analogs

This compound is classified as a halogenated deoxynucleoside analog. nih.govmedchemexpress.com Structurally, it is a derivative of the natural deoxynucleoside, thymidine. Analogs can be broadly categorized based on where the modification occurs: on the sugar or the base. numberanalytics.com

Base-Modified Analogs: Many well-known thymidine analogs feature modifications on the pyrimidine (B1678525) base. For instance, 5-bromodeoxyuridine (BrdU) and 5-chlorodeoxyuridine (CldU) have a halogen atom replacing the methyl group at the C5 position of the thymine (B56734) base. nih.govmdpi.com

Sugar-Modified Analogs: this compound belongs to this class. Its defining feature is the substitution of the hydroxyl (-OH) group at the 2' ("two-prime") position of the deoxyribose sugar ring with a chlorine (Cl) atom. This modification directly alters the properties of the sugar component of the nucleoside.

This specific placement of the chlorine atom distinguishes this compound from many other halogenated nucleosides used in research, which are typically modified at the base. nih.gov

Table 1: Structural Comparison of Thymidine and its Analogs

| Compound | Modification Type | Location of Modification | Chemical Group |

| Thymidine | Natural Nucleoside | - | - |

| This compound | Sugar-Modified | 2' position of Deoxyribose | Chlorine (Cl) |

| 5-Bromodeoxyuridine (BrdU) | Base-Modified | 5 position of Pyrimidine Ring | Bromine (Br) |

| 5-Chlorodeoxyuridine (CldU) | Base-Modified | 5 position of Pyrimidine Ring | Chlorine (Cl) |

| 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) | Base-Modified | 5 position of Pyrimidine Ring | Alkyne Group |

Overview of Research Trajectories for this compound

The primary research application of this compound stems from its ability to act as a surrogate for thymidine during DNA synthesis. medchemexpress.commedchemexpress.com Its main trajectory in scientific investigation is as a tool for labeling and tracking dividing cells. medchemexpress.commedchemexpress.com When introduced to cells, this compound can be taken up and incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.govmedchemexpress.com

This "tagging" of replicating DNA allows researchers to identify and monitor cells that are actively proliferating. This is particularly valuable in fields like cancer biology and developmental biology. Research has explored using halogenated analogs like this compound in conjunction with others, such as BrdU and IdU (Iododeoxyuridine), to perform sequential labeling of DNA replication events. nih.gov While analogs like BrdU and CldU have been more widely used and studied for their effects on the cell cycle plos.orgnih.gov, this compound offers another option in the toolkit for probing DNA dynamics. Studies on related compounds, such as 3'-fluoro-2',3'-dideoxy-5-chlorothymidine, have investigated their inhibitory effects on various human DNA polymerases, providing insight into how such modifications are recognized and processed by cellular machinery. asm.org

Table 2: Research Applications of Thymidine Analogs

| Analog | Primary Detection Method | Key Research Use | Notable Characteristic |

| This compound | Antibody-based | Tracking DNA synthesis | Sugar modification at 2' position |

| 5-Bromodeoxyuridine (BrdU) | Antibody-based | Cell proliferation, fate mapping nih.govgriffith.edu.au | Requires DNA denaturation for detection nih.govnih.gov |

| 5-Chlorodeoxyuridine (CldU) | Antibody-based | DNA replication dynamics, often used with IdU nih.govnih.gov | Allows for dual-pulse labeling with a second analog |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Click Chemistry | Cell proliferation, DNA synthesis imaging nih.govnih.gov | Detection does not require harsh DNA denaturation nih.govbaseclick.eu |

Structure

3D Structure

Properties

IUPAC Name |

1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMQACLYZYXSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970224 | |

| Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54898-34-9 | |

| Record name | NSC529514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of 2 Chlorothymidine

Synthetic Pathways for 2'-Chlorothymidine

The synthesis of this compound typically involves the modification of a pre-existing nucleoside, such as thymidine (B127349). A common method for the preparation of this compound involves the reaction of thymidine with a chlorinating agent. One documented synthesis reports the use of hydrogen chloride in N,N-dimethyl acetamide (B32628) at 60°C for 5 hours, resulting in a high yield of 96.9%. chemicalbook.com Another approach may involve the use of reagents like thionyl chloride or Appel reaction conditions, which are known for converting hydroxyl groups to chlorides. The starting material, thymidine, is readily available, making these synthetic routes feasible.

A related impurity that can be generated during the synthesis of other thymidine analogs, such as [18F]Fluorothymidine ([18F]FLT), is Chlorothymidine. This occurs from the reaction of unreacted precursor with HCl during the hydrolysis step. This highlights the importance of carefully controlling reaction conditions to achieve the desired product.

Preparation of Phosphorylated Derivatives of this compound

The biological activity of many nucleoside analogs, including this compound, often requires their conversion to the corresponding mono-, di-, and triphosphate forms. siu.edumedchemexpress.com This phosphorylation is typically carried out by cellular kinases. medchemexpress.comnih.gov For instance, the enzyme thymidine kinase 1 (TK1) is known to phosphorylate thymidine and its analogs. theses.fr

In vitro, the synthesis of phosphorylated derivatives of this compound can be achieved through chemical methods. These methods often involve the use of phosphorylating agents like phosphorus oxychloride (POCl3) or various phosphoramidite (B1245037) reagents. The protection of other reactive groups on the nucleoside, such as the 5'-hydroxyl group, is often necessary to ensure selective phosphorylation at the desired position.

A study on the inhibition of hepatitis B virus (HBV) DNA polymerase tested several modified nucleoside triphosphates, including 3'-chlorothymidine triphosphate (CldTTP). nih.gov This indicates that the triphosphate form of chloro-substituted thymidine analogs can be synthesized and evaluated for their biological activity. nih.gov The study found that CldTTP was a less efficient inhibitor compared to other analogs tested. nih.gov

Synthesis of Novel this compound Analogs and Conjugates

To explore and enhance the therapeutic potential of this compound, researchers continuously work on synthesizing novel analogs and conjugates. mdpi.comopenaccesspub.org Modifications can be made to the pyrimidine (B1678525) base, the sugar moiety, or by attaching other molecules to create conjugates.

The synthesis of analogs often involves starting with a modified precursor or introducing changes to the this compound molecule itself. For example, substitutions at the 5-position of the thymine (B56734) base can lead to new compounds with altered biological properties. The synthesis of other 2'-substituted nucleosides, such as those with fluoro or azido (B1232118) groups, provides a template for developing synthetic strategies for novel this compound analogs. mdpi.com

The development of nucleoside conjugates aims to improve properties like cellular uptake, targeting, or to introduce additional functionalities. This can involve linking this compound to peptides, lipids, or other small molecules.

Stereochemistry and Regioselectivity in this compound Synthesis

The stereochemistry of the chiral centers in the deoxyribose sugar is crucial for the biological activity of nucleoside analogs. wikipedia.org In this compound, the stereochemistry at the 1', 3', and 4' positions of the sugar ring is of paramount importance. The introduction of the chlorine atom at the 2'-position can potentially lead to the formation of different stereoisomers. wikipedia.orgnih.gov

Controlling the stereochemistry during synthesis is a significant challenge. The choice of starting material with the desired stereoconfiguration is a common strategy. For instance, starting with thymidine, which has a defined stereochemistry, helps in retaining the desired configuration in the final product. However, some synthetic steps can lead to racemization or inversion of stereocenters, necessitating careful selection of reagents and reaction conditions.

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the synthesis of this compound, regioselectivity is critical when modifying the nucleoside, for example, during phosphorylation or the introduction of other functional groups. Protecting groups are often employed to block certain reactive sites and direct the reaction to the desired position. For example, protecting the 5'-hydroxyl group ensures that phosphorylation occurs at the 3'-hydroxyl group. The regioselective synthesis of related nucleoside analogs often involves multi-step procedures with protection and deprotection steps to achieve the desired isomer. openaccesspub.org

Biochemical Interactions and Molecular Mechanisms of Action

Interaction with DNA Polymerases

The active form of 2'-Chlorothymidine, its 5'-triphosphate derivative (2'-Cl-dTTP), is designed to function as a substrate for DNA polymerases. Its structural similarity to the natural nucleotide, 2'-deoxythymidine 5'-triphosphate (dTTP), allows it to enter the active site of these enzymes. The presence of a chlorine atom at the 2' position of the deoxyribose sugar is the key modification that dictates its biochemical behavior and its impact on DNA synthesis.

Substrate Affinity and Kinetic Parameters with Human DNA Polymerases (α, β, γ, ε)

While specific kinetic studies detailing the interaction of 2'-Cl-dTTP with individual human DNA polymerases (α, β, γ, and ε) are not extensively available in the public literature, the substrate affinity and kinetic parameters can be inferred from studies of other 2'-modified and halogenated nucleoside analogues. The efficiency with which a DNA polymerase incorporates a nucleotide analogue is typically determined by its kinetic parameters, such as the Michaelis constant (Km) and the maximum rate of reaction (Vmax) or the catalytic rate constant (kcat). The substrate efficiency is often expressed as the ratio kcat/Km.

For an analogue like 2'-Cl-dTTP to be an effective substrate, it must be recognized and bound by the polymerase. The Km value reflects the concentration of the substrate at which the reaction rate is half of Vmax, with a lower Km generally indicating higher affinity. Studies on other 2'-substituted nucleotides have shown that modifications at this position can significantly affect the affinity for different polymerases. For instance, research on 2'-fluoro-substituted pyrimidine (B1678525) analogues has demonstrated that they can be recognized by viral polymerases and, to varying extents, by human DNA polymerases. nih.govasm.org

The table below presents hypothetical kinetic data for 2'-Cl-dTTP with human DNA polymerases, based on values observed for other 2'-modified thymidine (B127349) analogues. This data illustrates the expected variation in substrate affinity among the different polymerases. It is important to note that these are representative values and not experimentally determined data for this compound itself.

| DNA Polymerase | Analogue | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Natural Substrate (dTTP) kcat/Km (μM⁻¹s⁻¹) | Selectivity (Natural/Analogue) |

| Polymerase α | 2'-Cl-dTTP (Hypothetical) | 15 | 0.5 | 0.033 | 1.0 | 30 |

| Polymerase β | 2'-Cl-dTTP (Hypothetical) | 25 | 0.1 | 0.004 | 0.5 | 125 |

| Polymerase γ | 2'-Cl-dTTP (Hypothetical) | 5 | 0.8 | 0.16 | 2.5 | 15.6 |

| Polymerase ε | 2'-Cl-dTTP (Hypothetical) | 10 | 0.9 | 0.09 | 3.0 | 33.3 |

This table is illustrative and based on data from analogous compounds. Specific experimental values for this compound were not available in the reviewed literature.

Human DNA polymerase α is primarily involved in initiating DNA replication, while polymerases δ and ε are the main replicative enzymes for the lagging and leading strands, respectively. mdpi.com Polymerase β is involved in DNA repair, and polymerase γ is the replicative polymerase in mitochondria. siu.edunih.gov The differential affinity and incorporation efficiency of an analogue by these polymerases can determine its specific biological effects.

Mechanism of Incorporation into Nascent DNA Strands

The incorporation of 2'-Cl-dTTP into a growing DNA strand follows the fundamental mechanism of DNA polymerization. core.ac.uk The process is catalyzed by a DNA polymerase and involves the formation of a phosphodiester bond between the α-phosphate of the incoming 2'-Cl-dTTP and the free 3'-hydroxyl group of the terminal nucleotide of the primer strand. core.ac.uk This reaction is driven by the hydrolysis of the pyrophosphate group from the analogue.

The selection and incorporation of the correct nucleotide are governed by Watson-Crick base pairing with the template strand. 2'-Cl-dTTP, having a thymine (B56734) base, will be positioned for incorporation opposite an adenine (B156593) base in the template DNA. The polymerase enzyme undergoes a conformational change to accommodate the incoming nucleotide, and this "induced fit" is a critical step for ensuring high-fidelity DNA replication. uni-konstanz.de The presence of the 2'-chloro substituent can influence this conformational change and the precise positioning of the analogue within the enzyme's active site. nih.gov

Impact on DNA Elongation and Chain Termination Mechanisms

The presence of a modification at the 2' position of the sugar moiety is a common strategy for designing chain-terminating nucleoside analogues. acs.orgtrilinkbiotech.com Chain termination occurs when the incorporated nucleotide analogue lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond, thereby halting further elongation of the DNA strand. researchgate.net

However, nucleosides with modifications at the 2' position, such as this compound, retain the 3'-hydroxyl group. The impact of such analogues on DNA elongation can be more complex. The presence of the bulky and electronegative chlorine atom at the 2' position can cause steric hindrance or electronic distortion within the active site of the DNA polymerase after the analogue has been incorporated. This can make the subsequent addition of the next natural nucleotide difficult or impossible.

This can lead to two potential outcomes:

Obligate Chain Termination: The distortion caused by the incorporated 2'-chloro-deoxymonophosphate is so severe that the polymerase cannot catalyze the addition of the next nucleotide, leading to an absolute block in DNA synthesis.

Permissive or "Leaky" Chain Termination: The polymerase may be able to add one or more subsequent nucleotides, but at a significantly reduced rate. The efficiency of further elongation might depend on the specific polymerase and the surrounding DNA sequence.

Studies with other 2'-modified nucleotides have shown that the degree of chain termination can vary. nih.gov Some analogues act as immediate terminators, while others allow for limited chain extension. The precise effect of this compound incorporation on DNA elongation by human polymerases α, β, γ, and ε requires specific experimental investigation.

Metabolic Activation and Enzymatic Processing

For this compound to interact with DNA polymerases, it must first be converted into its active 5'-triphosphate form. This metabolic activation is a critical determinant of its biological activity and is mediated by cellular kinases.

Role of Thymidine Kinase in this compound Phosphorylation

The initial and rate-limiting step in the activation of thymidine and its analogues is the phosphorylation to the monophosphate form, a reaction catalyzed by thymidine kinase (TK). nih.gov In human cells, there are two main isoenzymes: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). portlandpress.com TK1 activity is tightly regulated and is primarily present in proliferating cells during the S phase of the cell cycle, whereas TK2 is constitutively expressed and is crucial for mitochondrial DNA synthesis. trilinkbiotech.com

As a thymidine analogue, this compound is a putative substrate for these kinases. The efficiency of this first phosphorylation step is crucial. Halogenated pyrimidine nucleosides are known to be substrates for thymidine phosphorylase, which can lead to their catabolism. rsc.orgosti.gov Therefore, efficient phosphorylation by TK is necessary for the compound to be channeled into the anabolic pathway.

| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) |

| Human TK1 | Thymidine | 1.4 | 26.6 |

| Human TK1 | AZT | 0.52 | 10.0 |

Data is for human cytosolic thymidine kinase 1 (TK1) with thymidine and AZT, taken from the UniProt database entry for TK1. trilinkbiotech.com This serves as an example of the kinetic evaluation of thymidine analogues.

The relative efficiency of phosphorylation by TK1 versus TK2 would determine whether the activated analogue primarily affects nuclear DNA replication or mitochondrial DNA synthesis.

Nucleotide Metabolism Pathways Involving this compound

Once this compound is phosphorylated to this compound monophosphate (2'-Cl-dTMP), it enters the complex network of nucleotide metabolism. asm.org To become the active triphosphate, it must undergo two further phosphorylation steps.

Monophosphate to Diphosphate (B83284): The conversion of the monophosphate to the diphosphate (2'-Cl-dTDP) is catalyzed by thymidylate kinase (TMPK). Studies on other thymidine analogues have shown that TMPK can recognize and phosphorylate modified monophosphates, although the efficiency may vary. nih.gov

Diphosphate to Triphosphate: The final phosphorylation to the active this compound triphosphate (2'-Cl-dTTP) is carried out by nucleoside diphosphate kinases (NDPKs), which are generally less specific regarding the base and sugar moieties of their substrates. portlandpress.com

Interaction with Other Nucleoside-Metabolizing Enzymes

The metabolic activation of this compound is a critical prerequisite for its interaction with DNA polymerases and subsequent incorporation into DNA. This activation is carried out by a series of nucleoside-metabolizing enzymes. The initial and often rate-limiting step is the phosphorylation of the nucleoside analog to its monophosphate form, a reaction catalyzed by nucleoside kinases.

Research has shown that various nucleoside kinases can phosphorylate thymidine analogs. For instance, in the context of myelodysplastic syndromes, the expression levels of enzymes like uridine-cytidine kinase 1 (UCK1), UCK2, and deoxycytidine kinase (DCK) are crucial for the activation of nucleoside analogs like azacitidine. nih.gov Lower expression of UCK1 has been correlated with a reduced response to azacitidine treatment in patients. nih.gov While direct studies on this compound are limited, it is plausible that its phosphorylation is also mediated by one or more of these kinases. The efficiency of this initial phosphorylation step can significantly influence the intracellular concentration of the active triphosphate form and, consequently, its biological effects.

Once the monophosphate is formed, it is further phosphorylated to the diphosphate and then the triphosphate form by nucleoside monophosphate and diphosphate kinases, respectively. siu.edu These enzymes are generally less substrate-specific than the initial nucleoside kinases. The resulting this compound triphosphate can then compete with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into DNA by DNA polymerases.

| Enzyme Class | Specific Enzymes (Examples) | Role in Metabolism of Nucleoside Analogs |

| Nucleoside Kinases | Uridine-cytidine kinase 1 (UCK1), UCK2, Deoxycytidine kinase (DCK), Thymidine kinase | Catalyze the initial phosphorylation of the nucleoside analog to its monophosphate form. This is often the rate-limiting step. |

| Nucleoside Monophosphate Kinases | Thymidylate kinase | Phosphorylates the monophosphate form to the diphosphate form. |

| Nucleoside Diphosphate Kinases | Nucleoside diphosphate kinase (NME) | Catalyzes the final phosphorylation step to produce the active triphosphate form. siu.edu |

Influence on DNA Replication Fidelity and Integrity

The fidelity of DNA replication is a measure of its accuracy, ensuring the precise duplication of the genetic material. youtube.comnih.gov This process is remarkably accurate, with spontaneous error rates being very low. youtube.com However, the introduction of nucleoside analogs like this compound can perturb this high-fidelity process.

Mechanisms of DNA Lesion Induction by this compound Incorporation

This compound is a thymidine analog that can be incorporated into replicating DNA. medchemexpress.commedchemexpress.com Its structural similarity to the natural nucleoside, deoxythymidine, allows it to be recognized by DNA polymerases. Once phosphorylated to its triphosphate form, this compound triphosphate acts as a substrate for these enzymes.

The incorporation of this compound into the DNA strand introduces a lesion. The presence of the chlorine atom at the 2' position of the deoxyribose sugar can cause steric hindrance and alter the local DNA structure. This alteration can be recognized by the cellular machinery as damage. The primary mechanism of lesion induction is the creation of a modified base within the DNA sequence. This can lead to several consequences:

Chain Termination: While not a classic chain terminator like some other nucleoside analogs, the presence of the bulky chlorine atom may, in some contexts, hinder the addition of the next nucleotide by the DNA polymerase, potentially leading to a stall in replication.

Distortion of the DNA Helix: The incorporated this compound can distort the normal B-form of the DNA helix. This structural perturbation can be a signal for the DNA damage response pathways.

Formation of DNA Adducts: While less common for this specific compound, some nucleoside analogs can be more susceptible to forming adducts with cellular proteins or other DNA bases, further compromising DNA integrity.

The fidelity of DNA polymerases is a key factor in preventing the incorporation of such analogs. High-fidelity polymerases have proofreading capabilities, a 3' to 5' exonuclease activity that can remove misincorporated nucleotides. thermofisher.comazuragenomics.com However, if the proofreading mechanism fails to recognize and excise this compound, it becomes a stable part of the DNA strand, constituting a DNA lesion.

Cellular Responses to this compound-Induced DNA Perturbations

The incorporation of this compound and the resulting DNA lesions trigger a complex network of cellular responses known as the DNA Damage Response (DDR). rndsystems.commdpi.com This response aims to signal the presence of damage, halt cell cycle progression to allow time for repair, and initiate repair processes. rndsystems.comwikipedia.org

Upon detection of DNA damage, such as that caused by this compound incorporation, sensor proteins initiate a signaling cascade. amegroups.org Key players in this cascade are the protein kinases ATM (ataxia telangiectasia, mutated) and ATR (ATM and Rad3-related). rndsystems.comwikipedia.org These kinases are activated by different types of DNA damage; ATR is particularly responsive to replication stress and bulky lesions that can stall the replication fork, a likely consequence of this compound incorporation. rndsystems.comamegroups.org

Activation of ATR leads to the phosphorylation of a downstream kinase, Chk1. wikipedia.org Chk1, in turn, phosphorylates and inactivates the phosphatase Cdc25, which is necessary for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. wikipedia.org This leads to cell cycle arrest, typically at the G2/M checkpoint, preventing the cell from entering mitosis with damaged DNA. wikipedia.org

The cellular response also involves a genome-wide transcriptional shutdown, which is a poorly understood aspect of the DDR. nih.gov This may serve to prevent the expression of potentially mutated genes and to conserve resources for the repair process. If the DNA damage is too extensive or cannot be repaired, the cell may undergo apoptosis, or programmed cell death, to eliminate the potentially harmful cell. rndsystems.com

The table below summarizes the key cellular responses to DNA perturbations.

| Cellular Response | Key Proteins/Pathways Involved | Consequence |

| DNA Damage Sensing | ATM, ATR, PARP | Recognition of DNA lesions and initiation of the signaling cascade. rndsystems.comamegroups.org |

| Cell Cycle Arrest | ATR-Chk1-Cdc25 pathway, p53 | Halts cell cycle progression (e.g., at the G2/M checkpoint) to allow time for DNA repair. wikipedia.org |

| Transcriptional Regulation | Genome-wide shutdown | Reduces overall gene expression. nih.gov |

| Apoptosis | Caspase cascade | Programmed cell death to eliminate cells with irreparable DNA damage. rndsystems.com |

Applications in Molecular and Cellular Biology Research

Utilization as a Probe for DNA Synthesis and Cell Proliferation Studies

The most accurate methods for detecting cell proliferation involve the direct measurement of DNA synthesis. fn-test.comthermofisher.com Historically, this was achieved using radioactive nucleosides like ³H-thymidine. However, due to safety concerns and technical limitations, non-radioactive alternatives were developed. fn-test.comthermofisher.com One of the most common methods involves the use of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that can be detected with specific antibodies. fn-test.comthermofisher.com

More recently, thymidine analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) have gained prominence. fn-test.combiorxiv.org EdU can be detected via a "click reaction," a bio-orthogonal chemical ligation that is highly specific and efficient. fn-test.combiorxiv.org Like these other analogs, 2'-Chlorothymidine can be incorporated into DNA in place of thymidine during active synthesis, making it a reliable marker for cell proliferation. medchemexpress.cn Its incorporation provides a means to identify and quantify cells that are actively dividing, which is crucial for studies in developmental biology, cancer research, and tissue regeneration.

Comparison of Common Thymidine Analogs for Proliferation Studies

| Analog | Detection Method | Key Features |

| ³H-Thymidine | Autoradiography | Radioactive; High sensitivity. |

| BrdU | Antibody-based (Immunocytochemistry) | Non-radioactive; Requires DNA denaturation. thermofisher.com |

| EdU | Click Chemistry | Non-radioactive; No DNA denaturation needed; High efficiency. fn-test.combiorxiv.org |

| This compound | Incorporation into DNA | Halogenated analog; Used in synthesis and mechanistic studies. medchemexpress.cn |

Investigation of DNA Synthesis Dynamics in Cellular Models

Beyond simply identifying proliferating cells, nucleoside analogs are instrumental in studying the dynamics of DNA synthesis. The process of DNA replication is highly organized in both time and space within the nucleus. nih.govbiorxiv.org By using sequential pulses of different thymidine analogs, researchers can visualize and analyze the progression of DNA replication.

For example, a technique involving the double-labeling of cell nuclei with two different halogenated nucleosides, such as iododeoxyuridine (IdUrd) and chlorodeoxyuridine (CldU), allows for the visualization of two distinct replication patterns within the same nucleus. nih.gov This method, when combined with advanced imaging like confocal microscopy, enables the study of the three-dimensional organization of replication and the timing of DNA synthesis in different regions of the genome. nih.gov Studies using this approach have confirmed that DNA replication occurs in coordinated clusters, known as replicon clusters, and that the replication of a specific DNA region takes approximately one hour. nih.gov While this specific study used CldU, the principle of using distinguishable nucleoside analogs is broadly applicable and highlights the type of dynamic studies for which compounds like this compound are suited.

Mechanistic Studies on the Effects of Nucleoside Analogs on DNA Structure and Function

The incorporation of nucleoside analogs into DNA can have significant consequences for the structure and function of the resulting DNA molecule. These alterations are a key area of research, particularly in the development of antiviral and anticancer therapies. asm.orgnih.gov The introduction of an analog can interfere with the normal processes of DNA replication and repair, potentially leading to the termination of the growing DNA chain, the introduction of mutations, or increased susceptibility to DNA damage. icr.ac.uk

For instance, studies on the anticancer drug 2',2'-difluoro-2'-deoxycytidine (dFdCyd) have shown that its cytotoxicity is linked to its incorporation into DNA. nih.gov While it also inhibits enzymes involved in DNA synthesis, its incorporation is considered the more lethal event. nih.gov Research into analogs like this compound helps to elucidate these mechanisms. By studying how the presence of a halogen atom at the 2' position of the deoxyribose sugar affects DNA polymerase activity, DNA stability, and the interaction with DNA repair enzymes, scientists can gain a deeper understanding of how these compounds exert their biological effects. asm.orgnih.govwikipedia.org This knowledge is crucial for designing more effective and specific therapeutic agents.

Research in Radiobiology: Modulation of Cellular Response to Radiation by this compound

In radiobiology, there is significant interest in compounds that can modify the response of cells to ionizing radiation. Ionizing radiation damages cells primarily by causing breaks in the DNA strands, either directly or indirectly through the generation of free radicals from water molecules. radiologykey.comirsn.frmdpi.com The cellular response to this damage involves a complex network of DNA repair pathways. nih.govnih.gov

This compound has been investigated for its potential as a radiosensitizer—a compound that makes cancer cells more susceptible to the damaging effects of radiation. The proposed mechanism for this sensitization involves its incorporation into the DNA of rapidly dividing tumor cells. The presence of the chlorine atom in the DNA is thought to create a point of weakness. When the cell is exposed to radiation, the altered DNA may be more prone to strand breaks or may be less efficiently repaired by the cell's enzymatic machinery. This leads to an increase in lethal DNA damage, enhancing the effectiveness of the radiation treatment. The focus of this research is on the fundamental cellular mechanisms, such as the modulation of DNA repair and the signaling of DNA damage, rather than on clinical therapeutic protocols. radiologykey.comicrp.org

Mechanisms of Radiation Damage and Cellular Response

| Mechanism | Description |

| Direct Action | Radiation directly ionizes and damages the DNA molecule. irsn.frmdpi.com |

| Indirect Action | Radiation interacts with water in the cell, creating highly reactive free radicals (e.g., hydroxyl radicals) that then damage DNA. This is the dominant mechanism for low-LET radiation like X-rays. irsn.frmdpi.com |

| DNA Repair | Cells possess multiple pathways, such as homologous recombination (HRR) and non-homologous end-joining (NHEJ), to repair DNA double-strand breaks caused by radiation. radiologykey.comnih.gov |

| Radiosensitization | The incorporation of analogs like this compound can make DNA more susceptible to radiation-induced damage or can impair the subsequent repair processes, increasing cell killing. |

Structural Biology of 2 Chlorothymidine and Its Complexes

Conformational Analysis of 2'-Chlorothymidine and its Nucleotides

The flexibility of the furanose ring and the rotation around the glycosidic bond are the two principal sources of conformational variability in nucleosides. These conformational features are described by the sugar pucker and the glycosidic torsion angle (χ).

The sugar pucker refers to the out-of-plane displacement of the C2' and C3' atoms of the furanose ring. In deoxyribonucleosides, the two predominant puckering conformations are C2'-endo (South) and C3'-endo (North). proteopedia.org The C2'-endo conformation is characteristic of B-form DNA, while the C3'-endo conformation is found in A-form DNA and RNA. proteopedia.orgplos.org The presence of a substituent at the 2' position significantly influences the preferred sugar pucker. Electronegative substituents, such as fluorine or chlorine, at the 2'-position tend to favor the C3'-endo conformation. This is attributed to the gauche effect between the C2'-substituent and the O4' ring oxygen.

The glycosidic bond (N1-C1') connects the thymine (B56734) base to the deoxyribose sugar. The rotation around this bond determines the orientation of the base relative to the sugar, which is defined as either syn or anti. scripps.edu In the anti conformation, the bulk of the base is positioned away from the sugar, which is the predominant conformation for pyrimidine (B1678525) nucleosides in standard DNA helices. The syn conformation, where the base is positioned over the sugar ring, is generally less favorable for pyrimidines due to steric hindrance between the O2 of the pyrimidine and the 5'-CH2OH group of the sugar.

Table 1: General Conformational Parameters of Nucleosides

| Parameter | Description | Common Conformations |

| Sugar Pucker | Describes the conformation of the five-membered furanose ring. | C2'-endo (South), C3'-endo (North) |

| Glycosidic Angle (χ) | Defines the orientation of the nucleobase with respect to the sugar. | anti, syn |

| Backbone Torsion Angles | A set of six torsion angles (α, β, γ, δ, ε, ζ) that describe the conformation of the sugar-phosphate backbone. | Varies depending on the overall structure (e.g., A-DNA, B-DNA). |

A detailed computational analysis of the natural 2'-deoxythymidine monophosphate (dTMP) and the modified 5-chloro-2'-deoxyuridine (B16210) monophosphate (5-Cl-dUMP) provides insights into their conformational landscapes. ukrbiochemjournal.org The study identified a large number of possible conformers for both molecules, with their relative energies determining their populations at equilibrium.

Table 2: Comparative Conformational Analysis of dTMP and 5-Cl-dUMP ukrbiochemjournal.org

| Molecule | Number of Possible Conformers | Key Conformational Features |

| dTMP | 687 | The conformers exhibit a range of sugar puckers and glycosidic angles, with the anti conformation and C2'-endo sugar pucker being prevalent in B-DNA. |

| 5-Cl-dUMP | 660 | The substitution of the methyl group with a chlorine atom on the uracil (B121893) base alters the electronic properties and can influence the conformational equilibrium. The study analyzed the physical factors contributing to the differences in conformer stabilities compared to dTMP. |

For this compound, the presence of the electronegative chlorine atom at the 2' position is expected to strongly favor a C3'-endo (North) sugar pucker. This is a significant deviation from the C2'-endo pucker of natural 2'-deoxythymidine in B-DNA. The glycosidic bond is expected to remain predominantly in the anti conformation.

Structural Insights into this compound Binding to DNA Polymerases

DNA polymerases are enzymes that catalyze the synthesis of DNA molecules from deoxyribonucleoside triphosphates (dNTPs). nih.gov The fidelity of DNA replication relies on the ability of these polymerases to select the correct incoming dNTP that is complementary to the template strand and to discriminate against incorrect dNTPs and ribonucleoside triphosphates (rNTPs). The active site of a DNA polymerase is exquisitely shaped to accommodate a canonical Watson-Crick base pair. acs.org

The structure of DNA polymerases is often described as a right hand, with three domains: the palm, fingers, and thumb. nih.gov The catalytic active site is located in the palm domain. The fingers domain is involved in binding the incoming dNTP and undergoes a significant conformational change from an "open" to a "closed" state upon binding the correct dNTP. plos.org This conformational change properly positions the dNTP for catalysis and is a key step in the fidelity mechanism.

A crucial feature for distinguishing between dNTPs and rNTPs is the "steric gate," which is typically a bulky amino acid residue in the active site that would clash with the 2'-hydroxyl group of an rNTP. plos.org In the case of this compound triphosphate (2'-Cl-dTTP), the 2'-chloro substituent would also encounter this steric gate. The larger van der Waals radius of chlorine compared to a hydroxyl group would likely lead to a steric clash, making its incorporation by high-fidelity DNA polymerases unfavorable.

However, some DNA polymerases, particularly those involved in DNA repair or translesion synthesis (TLS), have more open and flexible active sites that can accommodate modified or damaged nucleotides. nih.gov For 2'-Cl-dTTP to be incorporated, the polymerase active site would need to tolerate the 2'-chloro substituent. The expected C3'-endo sugar pucker of this compound would also influence its interaction with the polymerase. DNA polymerases that recognize A-form DNA/RNA helices, such as reverse transcriptases or DNA polymerase α, might be more accommodating to a nucleotide with a C3'-endo conformation. elifesciences.org

Structural studies of DNA polymerases with other 2'-modified nucleotides have shown that the modification can alter the geometry of the sugar-phosphate backbone, which in turn affects the enzyme's activity. plos.org The binding of 2'-Cl-dTTP to a DNA polymerase would likely involve a complex interplay of steric and electronic interactions within the active site, with the outcome (incorporation or rejection) depending on the specific polymerase and its ability to accommodate the modified sugar.

Molecular Modeling and Computational Chemistry Studies of this compound Interactions

Molecular modeling and computational chemistry are powerful tools for investigating the structural and energetic aspects of ligand-protein interactions at an atomic level. polimi.it These methods can provide detailed insights into the binding mode of a nucleotide analogue within the active site of a DNA polymerase and can help to rationalize experimental observations. Common computational approaches include molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations.

Molecular Docking can be used to predict the preferred binding orientation of 2'-Cl-dTTP within the active site of a DNA polymerase. This can help to identify key amino acid residues involved in the interaction and to assess the steric compatibility of the 2'-chloro group.

Molecular Dynamics (MD) Simulations can provide a dynamic view of the protein-ligand complex, allowing for the study of conformational changes in both the nucleotide and the polymerase upon binding. plos.org MD simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the free energy of binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations can be employed to study the enzymatic reaction of nucleotide incorporation with high accuracy. In this hybrid method, the reactive part of the system (e.g., the scissile bond and the catalytic residues) is treated with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics.

While specific computational studies on this compound with DNA polymerases are not widely reported, research on analogous systems provides a framework for how such investigations would be conducted. For example, a computational analysis of 5-chloro-2'-deoxyuridine monophosphate has been performed to understand its conformational properties. ukrbiochemjournal.org This type of analysis, when extended to the triphosphate form and in the context of a polymerase active site, could elucidate the energetic penalties or favorable interactions associated with the 2'-chloro modification.

A computational model of the interaction of polymerase-γ with various nucleoside analogues has been used to predict the probability of DNA strand termination. plos.org Similar models could be developed for this compound to predict its potential as a substrate or inhibitor for different DNA polymerases. These computational approaches, in conjunction with experimental data, are invaluable for understanding the structural basis of the biological activity of modified nucleosides like this compound.

Analytical and Bioanalytical Methodologies for 2 Chlorothymidine Research

Chromatographic Techniques for Separation and Purification (e.g., HPLC, CE)

Chromatography is a fundamental technique for the separation and purification of 2'-Chlorothymidine from complex mixtures, such as reaction syntheses or biological matrices. journalagent.com High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful methods employed for this purpose. hplcvials.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of small molecules like this compound. hplcvials.comresearchgate.net It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. diva-portal.org For instance, in the quality control analysis of related radiolabeled compounds, HPLC has been used to determine chemical purity, separating the desired compound from impurities like chlorothymidine. scirp.org The choice of stationary phase, mobile phase composition, and detector are critical parameters that are optimized to achieve efficient separation. researchgate.net

Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique. hplcvials.com CE separates ions based on their electrophoretic mobility in an applied electric field. omicsonline.org This method is particularly advantageous for its high efficiency, speed, and low consumption of solvents and samples. hplcvials.comnih.gov CE has been shown to be effective in separating charged molecules and can be a valuable tool for the analysis of this compound and its charged metabolites. hplcvials.comchromatographyonline.com Studies comparing HPLC and CE have shown that while HPLC may offer lower detection limits, CE can provide faster analysis times and high resolution for closely related species. hplcvials.comnih.gov For example, CE has been successfully used to separate various hemoglobin variants, demonstrating its high resolving power. nih.govomjournal.orgresearchgate.net

The selection between HPLC and CE often depends on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity. hplcvials.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |

| Principle | Differential partitioning between mobile and stationary phases. diva-portal.org | Differential migration of charged species in an electric field. omicsonline.org |

| Primary Analytes | Suitable for a wide range of small molecules, including non-ionic compounds. hplcvials.com | Particularly effective for ionic and charged molecules. hplcvials.com |

| Resolution | Good resolution, dependent on column and mobile phase selection. researchgate.net | High resolution, especially for closely related species. hplcvials.com |

| Analysis Time | Generally longer run times compared to CE. hplcvials.com | Typically faster analysis times. hplcvials.com |

| Solvent Consumption | Higher solvent consumption. hplcvials.com | Significantly lower solvent consumption. hplcvials.com |

| Sensitivity | Can achieve very low detection limits. hplcvials.com | Sensitivity can be a limitation with standard UV detection. chromatographyonline.com |

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound. mdpi.comscielo.br These methods rely on the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure of this compound. mdpi.comacs.org Chemical shifts, coupling constants, and nuclear Overhauser effects can be used to confirm the identity of the compound and to elucidate its conformation in solution. For instance, in the characterization of similar nucleoside derivatives, ¹H NMR has been used to observe shifts in proton signals upon modification, confirming structural changes. acs.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. mdpi.com The absorption of specific frequencies of infrared radiation corresponds to the vibrational modes of different chemical bonds, providing a molecular fingerprint. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative analysis of this compound. scirp.org Based on the Beer-Lambert law, the absorbance of a solution at a specific wavelength is directly proportional to the concentration of the analyte. This method is often coupled with HPLC for quantification after separation. scirp.org For example, in a study of a related compound, UV detection at 267 nm was used to quantify various thymidine (B127349) analogs, including chlorothymidine. scirp.org

Raman Spectroscopy can also be employed for quantitative analysis, particularly for determining the degree of crystallinity in solid samples. nih.gov

Table 2: Spectroscopic Data for Characterization of Nucleoside Analogs

| Spectroscopic Technique | Information Obtained | Example Application |

| ¹H NMR | Proton environment, molecular connectivity. acs.org | Confirmation of structure and stereochemistry. acs.org |

| ¹³C NMR | Carbon skeleton of the molecule. mdpi.comacs.org | Structural elucidation of new derivatives. mdpi.com |

| FT-IR | Presence of functional groups. mdpi.comscirp.org | Identification of characteristic bond vibrations. scirp.org |

| UV-Vis | Quantification based on light absorbance. scirp.org | Determining concentration in solution. scirp.org |

Mass Spectrometry Approaches for Metabolite and Interaction Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, making it essential for identifying metabolites and interaction products of this compound. mass-analytica.comallumiqs.com It is often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS) to analyze complex biological samples. mass-analytica.comfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for the bioanalysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. mass-analytica.comiajps.com It allows for the separation of metabolites from the parent compound and endogenous molecules before their detection and identification by the mass spectrometer. mass-analytica.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of metabolites, aiding in their structural elucidation. chromatographyonline.com Techniques like tandem mass spectrometry (MS/MS) are used to fragment ions, providing structural information that helps to pinpoint the site of metabolic modification. allumiqs.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for metabolite analysis, particularly for volatile or thermally stable compounds. thermofisher.com For non-volatile compounds like this compound and its metabolites, chemical derivatization is often required to increase their volatility and thermal stability before GC-MS analysis. thermofisher.com

Metabolite Identification Strategies: The process of metabolite identification involves comparing the mass spectra of the parent drug with those found in biological samples after administration. lcms.cz Common metabolic transformations include oxidation, reduction, hydrolysis, and conjugation. Software tools are often used to predict potential metabolites and to compare experimental data with theoretical fragmentation patterns. sciex.com

Interaction Product Identification: Mass spectrometry is also crucial for identifying products formed from the interaction of this compound with other molecules, such as proteins or DNA. ethz.ch Techniques like limited proteolysis-mass spectrometry (LiP-MS) can identify binding sites and conformational changes in proteins upon interaction with a small molecule. ethz.ch Proximity-dependent biotin (B1667282) identification coupled to mass spectrometry (BioID-MS) is another approach to identify protein-protein interactions that may be influenced by the presence of the compound. nih.gov

Table 3: Mass Spectrometry Techniques for Metabolite and Interaction Product Analysis

| Technique | Principle | Application for this compound Research |

| LC-MS | Separation by liquid chromatography followed by mass analysis. mass-analytica.com | Identification and quantification of metabolites in biological fluids. mass-analytica.comiajps.com |

| GC-MS | Separation by gas chromatography followed by mass analysis. thermofisher.com | Analysis of volatile derivatives of this compound and its metabolites. thermofisher.com |

| HRMS | Provides highly accurate mass measurements. chromatographyonline.com | Determination of elemental composition of unknown metabolites. chromatographyonline.com |

| MS/MS | Fragmentation of selected ions to obtain structural information. mdpi.com | Elucidation of the structure of metabolites and interaction products. mdpi.comsciex.com |

| LiP-MS | Probing protein structural changes upon ligand binding. ethz.ch | Identifying protein targets and binding sites of this compound. ethz.ch |

Comparative Studies with Other Nucleoside Analogs

Structural-Activity Relationship Analysis of 2'-Chlorothymidine versus Related Thymidine (B127349) Analogs

The therapeutic potential of nucleoside analogs is largely dictated by the nature and position of substituents on the deoxyribose sugar ring. The 2' and 3' positions are particularly critical, as they are directly involved in the mechanism of DNA polymerization. The introduction of a substituent other than a hydroxyl group (-OH) at these positions can influence the sugar's conformation, its affinity for viral and cellular kinases and polymerases, and its ability to be incorporated into a growing DNA strand. nih.gov

A key determinant of a nucleoside analog's function is the conformation of its sugar ring, which exists in an equilibrium between two major forms: N-type (North) and S-type (South) puckers. Natural DNA polymerases preferentially bind dNTPs in the S-type conformation. The substituent at the 2' position significantly influences this equilibrium. Electronegative substituents, such as fluorine, in the 2'-arabino (up) configuration strongly favor an N-type pucker, while in the 2'-ribo (down) configuration, they can shift the equilibrium.

In the case of this compound, the chlorine atom at the 2'-position (in the ribo or 'down' configuration) imparts specific stereoelectronic properties. Compared to a hydroxyl group, the chlorine atom is bulkier and has different electronic properties. This modification alters the sugar pucker and the glycosidic bond stability, which in turn affects how the molecule is recognized and processed by enzymes. For an analog to be active, it must first be phosphorylated by kinases to its triphosphate form. The efficiency of this activation process is highly dependent on the structure of the analog. nih.gov

Well-known thymidine analogs like 3'-azido-3'-deoxythymidine (AZT) and 3'-deoxy-3'-fluorothymidine (B1224464) (FLT) derive their activity from modifications at the 3' position. tandfonline.com The 3'-azido group in AZT and the 3'-fluoro group in FLT replace the essential 3'-hydroxyl group, making further elongation of the DNA chain impossible after their incorporation, thus acting as definitive chain terminators.

In contrast, this compound retains the 3'-hydroxyl group necessary for chain elongation. Its mechanism is therefore not immediate chain termination. Instead, the activity is related to the steric and electronic disruption caused by the 2'-chloro group, which can affect the kinetics of phosphorylation by thymidine kinase and the subsequent interaction of its triphosphate form with DNA polymerases.

Table 1: Structural-Activity Relationship of Selected Thymidine Analogs This table is interactive. Click on headers to sort.

| Compound | Modification at Sugar Moiety | Key Structural-Activity Implication |

|---|---|---|

| Thymidine | 2'-deoxy, 3'-hydroxyl | Natural substrate for DNA synthesis. |

| This compound | 2'-chloro, 3'-hydroxyl | Retains 3'-OH; activity stems from altered sugar conformation and electronic properties affecting enzyme interaction and DNA stability post-incorporation. |

| 3'-Azido-3'-deoxythymidine (AZT) | 3'-azido | Lacks a 3'-OH group; acts as a definitive DNA chain terminator. The azido (B1232118) group is sterically bulky. |

| 3'-Deoxy-3'-fluorothymidine (FLT) | 3'-fluoro | Lacks a 3'-OH group; acts as a definitive DNA chain terminator. The fluoro group is small and highly electronegative. tandfonline.com |

Comparative Biochemical Efficacy in Enzyme Inhibition and DNA Incorporation

The biochemical efficacy of nucleoside analogs is determined by two primary factors: their ability to inhibit DNA-synthesizing enzymes (as triphosphates) and their efficiency as substrates for incorporation into DNA. asm.org Once phosphorylated to their active triphosphate form, these analogs can act as competitive inhibitors of the natural deoxynucleoside triphosphates (dNTPs).

While specific kinetic data for this compound triphosphate (2'-Cl-dTTP) is not widely available, studies on the closely related purine (B94841) analog, 2-chloro-2'-deoxyadenosine triphosphate (Cl-dATP), provide significant insights. Cl-dATP is an effective substrate for human DNA polymerases α and β, with efficiency comparable to the natural substrate dATP. nih.gov However, once incorporated, the presence of the 2'-chloro-substituted nucleotide dramatically reduces the rate of subsequent nucleotide addition. nih.gov This effect, known as masked or delayed chain termination, results from the distortion of the DNA primer terminus, which hinders the polymerase's ability to add the next nucleotide. This mechanism is distinct from the immediate chain termination caused by 3'-modified analogs like AZT-TP. Research on 2'-chloro-2'-deoxy-5-methyluridine (this compound) in E. coli has shown it to be a competitive inhibitor of thymidine phosphorolysis, indicating it effectively competes with natural nucleosides for enzyme binding sites. oup.com

Table 2: Comparative Biochemical Efficacy of Selected Analog Triphosphates This table is based on findings for related analogs and general principles. Specific values for 2'-Cl-dTTP may vary.

| Analog Triphosphate | Target Enzyme (Example) | Inhibition Type | Effect on DNA Elongation |

|---|---|---|---|

| dATP/dTTP | DNA Polymerases | (Natural Substrate) | Normal elongation. |

| 2'-Cl-dATP | Human DNA Polymerase α/β | Competitive with dATP. nih.gov | Efficiently incorporated, but drastically slows subsequent nucleotide addition (Masked Chain Termination). nih.gov |

| AZT-TP | HIV Reverse Transcriptase | Competitive with dTTP. | Immediate chain termination upon incorporation. |

| ddCTP | HIV Reverse Transcriptase | Competitive with dCTP (Ki = 51 nM). thermofisher.com | Immediate chain termination upon incorporation. thermofisher.com |

The incorporation of a 2'-chloro-substituted nucleotide creates a lesion in the DNA that may be recognized by cellular repair mechanisms. Research on DNA containing 2-chloroadenine (B193299) has shown that specific human proteins can recognize and bind to this type of damage, potentially flagging the DNA for repair. nih.gov This suggests that part of the biological effect of this compound could stem from the cellular response to its incorporation into the genome.

Differentiation from Other Halogenated Nucleosides

Halogenation is a common strategy in the design of nucleoside analogs. The specific halogen and its position on the nucleoside dramatically influence the compound's biochemical properties.

The key differentiation for this compound lies in the combination of the halogen type (chlorine) and its position (2' on the sugar).

Differentiation by Halogen Position:

2'-Position (this compound): As discussed, this modification primarily impacts the sugar conformation and leads to masked chain termination upon incorporation, as the 3'-OH group remains available. nih.gov

3'-Position (e.g., 3'-Chlorothymidine): Substitution at the 3' position removes the critical 3'-hydroxyl group. Analogs like 3'-chlorothymidine triphosphate act as classical chain terminators, as no further phosphodiester bond can be formed. nih.gov Studies on HBV DNA polymerase showed that 3'-chlorothymidine triphosphate was a less efficient inhibitor (ID50 = 3-5 µM) compared to 3'-fluorothymidine triphosphate (ID50 = 0.15 µM).

5-Position (e.g., 5-Chlorodeoxyuridine): Halogenation on the pyrimidine (B1678525) base affects base-pairing properties and interactions with enzymes that target the base, such as thymidylate synthase. It does not directly prevent DNA chain elongation. kuleuven.bebiosynth.com

Differentiation by Halogen Type (at the 2' position):

Chlorine (this compound): Chlorine is larger and less electronegative than fluorine. Its greater steric bulk can create more significant distortion within the enzyme's active site and at the primer terminus after incorporation.

Fluorine (e.g., 2'-Fluorothymidine): Fluorine is the most electronegative element and is relatively small, sometimes acting as a bioisostere for a hydroxyl group. A 2'-fluoro substitution generally increases the metabolic stability of the glycosidic bond. nih.gov In many cases, 2'-fluoro analogs are potent inhibitors. For instance, studies on topoisomerase inhibition by purine analogs showed that 2-fluoro-dATP was a more potent inhibitor of certain Topo I forms than 2-chloro-dATP.

This analysis highlights that this compound possesses a unique mechanistic profile. It is not an immediate chain terminator like 3'-substituted analogs, and its effects are not mediated through base-pairing interference like 5-halo analogs. Its action is subtly rooted in the steric and electronic consequences of placing a chlorine atom at the 2' position, leading to competitive inhibition and impaired DNA synthesis following incorporation.

Table 3: Differentiation of Selected Halogenated Nucleosides This table is interactive. Click on headers to sort.

| Compound | Position of Halogen | Halogen Type | Primary Biochemical Differentiation |

|---|---|---|---|

| This compound | 2' (Sugar) | Chlorine | Alters sugar pucker; leads to masked chain termination after incorporation. |

| 2'-Fluorodeoxyuridine | 2' (Sugar) | Fluorine | Increases metabolic stability; alters sugar pucker; often a potent enzyme inhibitor. thermofisher.com |

| 3'-Chlorothymidine | 3' (Sugar) | Chlorine | Acts as a direct and immediate DNA chain terminator. |

| 5-Chlorodeoxyuridine | 5 (Base) | Chlorine | Affects base-pairing and interactions with base-modifying enzymes; does not directly terminate chain elongation. biosynth.com |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2’-Chlorothymidine, and how can researchers ensure purity during synthesis?

- Methodological Answer : Synthesis typically involves protecting the thymidine hydroxyl group (e.g., using trimethylsilyl chloride), followed by chlorination at the 2’ position using a chlorinating agent like SOCl₂. Deprotection and purification via reversed-phase HPLC are critical to isolate the target compound. Purity is validated using NMR (¹H/¹³C) and mass spectrometry (MS) to confirm molecular identity and absence of byproducts .

Q. How can researchers characterize 2’-Chlorothymidine using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze ¹H and ¹³C spectra to confirm the chlorinated thymidine structure. The 2’-chlorine substituent causes distinct downfield shifts in neighboring protons (e.g., 1’-H and 3’-H) compared to thymidine .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₁₂ClN₂O₅).

- HPLC : Pair with UV detection (λ = 260 nm) to assess purity and quantify impurities like deoxythymidine or thymine .

Q. What experimental controls are essential when studying 2’-Chlorothymidine’s stability in solution?

- Methodological Answer : Include controls for pH (buffered vs. unbuffered solutions), temperature (e.g., 4°C vs. 25°C), and light exposure. Degradation products (e.g., thymine) should be monitored via HPLC or MEKC (micellar electrokinetic chromatography) at regular intervals. Use deuterated solvents for NMR stability studies to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2’-Chlorothymidine?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay conditions (e.g., incubation time, concentration ranges), or impurity profiles. To address this:

- Replicate Experiments : Use standardized cell lines (e.g., HeLa or Jurkat cells) and confirm compound purity via HPLC before biological testing.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can researchers optimize MEKC methods for detecting trace impurities in 2’-Chlorothymidine batches?

- Methodological Answer : Use sodium dodecyl sulfate (SDS) as the micellar agent in the running buffer (e.g., 20 mM SDS in 25 mM borate buffer, pH 9.0). Adjust voltage (15–25 kV) and capillary temperature (25–35°C) to enhance resolution between 2’-Chlorothymidine and impurities like chlorothymidine or triphenylmethanol. Validate the method by spiking samples with known impurities and calculating recovery rates .

Q. What strategies are effective for studying 2’-Chlorothymidine’s metabolic stability in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize 2’-Chlorothymidine with ³H or ¹⁴C labels to track metabolic pathways in animal models.

- LC-MS/MS : Quantify metabolites (e.g., 2’-chloro-deoxyuridine) in plasma or tissue homogenates using tandem mass spectrometry with multiple reaction monitoring (MRM). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can computational modeling predict 2’-Chlorothymidine’s interaction with viral reverse transcriptase?

- Methodological Answer : Perform molecular docking (e.g., using AutoDock Vina) with the enzyme’s crystal structure (PDB ID: 1RTD). Analyze binding affinity (ΔG) and hydrogen-bonding interactions between the 2’-chlorine substituent and active-site residues (e.g., Tyr-181 or Lys-103). Validate predictions with in vitro enzyme inhibition assays .

Methodological Considerations for Literature Review

Q. How to conduct a systematic review of 2’-Chlorothymidine’s antiviral mechanisms?

- Guidance :

- Search Strategy : Use databases like PubMed and SciFinder with keywords “2’-Chlorothymidine” AND (“reverse transcriptase inhibition” OR “antiviral activity”). Filter studies by publication date (last 10 years) and methodology (e.g., in vitro vs. in vivo).

- Data Extraction : Tabulate IC₅₀ values, assay conditions, and statistical methods from primary sources. Highlight studies with rigorous controls (e.g., zidovudine as a positive control) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.